molecular formula C19H15FN6O2 B2996043 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 897623-74-4

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2996043
CAS RN: 897623-74-4
M. Wt: 378.367
InChI Key: GFLXNYMCJVQXOX-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H15FN6O2 and its molecular weight is 378.367. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the indole group in this compound suggests that it may be explored for its potential antiviral applications, particularly against RNA and DNA viruses.

Anti-inflammatory Activity

The indole moiety is also associated with anti-inflammatory effects. This is particularly relevant in the development of new therapeutic agents that can mitigate inflammation-related diseases without the side effects associated with traditional anti-inflammatory drugs .

Anticancer Activity

Both indole and tetrazole groups have been found in compounds with anticancer activities. The indole group, in particular, has been involved in the synthesis of compounds screened for their ability to inhibit the growth of cancer cells . The tetrazole moiety can enhance the bioavailability of pharmacological molecules, making it a valuable addition to anticancer agents .

Antimicrobial Activity

Compounds containing indole have been known to possess antimicrobial properties. This includes activity against a broad spectrum of microorganisms, which makes them candidates for the development of new antibiotics .

Antitubercular Activity

The tetrazole group has been identified in compounds with antitubercular activities. Given the global health challenge posed by tuberculosis, the compound could be a part of research aimed at discovering novel treatments for this disease .

Antidiabetic Activity

Indole derivatives have been studied for their potential in treating diabetes. The structural complexity and the ability to bind with multiple receptors make indole-based compounds suitable for screening as antidiabetic agents .

Antimalarial Activity

Both indole and tetrazole moieties have been associated with antimalarial properties. This is particularly important for the development of new treatments for malaria, which remains a major health concern in many parts of the world .

Anticholinesterase Activity

Indole derivatives have been explored for their anticholinesterase activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c1-11-17(14-4-2-3-5-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-8-6-12(20)7-9-13/h2-9,22H,10H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLXNYMCJVQXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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